molecular formula C6H10O2 B1593785 3-Methylpentanedial CAS No. 6280-15-5

3-Methylpentanedial

Cat. No.: B1593785
CAS No.: 6280-15-5
M. Wt: 114.14 g/mol
InChI Key: LUNMJPAJHJAGIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylpentanedial (CAS: 6280-15-5) is a branched dialdehyde with the molecular formula C₆H₁₀O₂. Its IUPAC name, this compound, indicates a five-carbon chain (pentane) with aldehyde groups (-CHO) at both ends and a methyl substituent at the third carbon. This structural arrangement distinguishes it from linear dialdehydes and imparts unique physicochemical properties. The compound’s branched configuration enhances steric effects, influencing its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

3-methylpentanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-6(2-4-7)3-5-8/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNMJPAJHJAGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=O)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40211895
Record name Glutaraldehyde, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40211895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6280-15-5
Record name 3-Methylpentanedial
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6280-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylpentanedial
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl pentanedial
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11063
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glutaraldehyde, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40211895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYLPENTANEDIAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHG2NY1C09
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylpentanedial can be synthesized through several methods. One common approach involves the oxidation of 3-methylpentanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate the oxidation process.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic oxidation of 3-methylpentane. This process involves the use of metal catalysts, such as platinum or palladium, to accelerate the oxidation reaction. The reaction is carried out at elevated temperatures and pressures to achieve high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Methylpentanedial undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: 3-Methylpentanoic acid.

    Reduction: 3-Methylpentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methylpentanedial has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used as a cross-linking agent in the preparation of biological samples for electron microscopy.

    Industry: It is used in the production of polymers and resins, where its dialdehyde functionality allows for cross-linking and polymerization reactions.

Mechanism of Action

The mechanism by which 3-Methylpentanedial exerts its effects involves its ability to form covalent bonds with nucleophilic sites on biomolecules. The aldehyde groups can react with amino groups on proteins or nucleic acids, leading to the formation of stable adducts. This property is particularly useful in cross-linking applications, where the compound can stabilize the structure of biological samples or polymers.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 3-Methylpentanedial with linear dialdehydes and structurally related aldehydes:

Compound CAS Number Molecular Formula Boiling Point (K) Key Structural Feature
This compound 6280-15-5 C₆H₁₀O₂ 439.15 Branched dialdehyde
Pentanedial 111-30-8 C₅H₈O₂ 342.0 Linear dialdehyde (1,5-pentanedial)
Hexanedial 1072-21-5 C₆H₁₀O₂ Not reported Linear dialdehyde (1,6-hexanedial)
3-Methylpentanal - C₆H₁₂O Not reported Monoaldehyde with methyl branch

Key Observations :

  • Boiling Point: The branched this compound exhibits a significantly higher boiling point (439.15 K) compared to linear Pentanedial (342.0 K), as noted in computational force-field optimization studies . This contrasts with typical trends where branching reduces boiling points due to decreased surface area; the discrepancy may arise from stronger dipole interactions or molecular weight effects.
Chemical Reactivity

Dialdehydes are highly reactive due to the electrophilic nature of their aldehyde groups. The table below highlights key reactions and products:

Compound Oxidation Product Reduction Product Notable Reactions
This compound 3-Methylpentanedioic acid 3-Methylpentanediol Cross-linking (e.g., polymer formation)
Pentanedial Pentanedioic acid (glutaric acid) Pentanediol Polymerization (e.g., adhesives)
3-Methylpentanal 3-Methylpentanoic acid 3-Methylpentanol Nucleophilic addition (e.g., Grignard reactions)

Key Observations :

  • Cross-Linking Potential: Unlike monoaldehydes (e.g., 3-Methylpentanal), this compound can form cross-linked networks via reactions with diamines or diols, a property leveraged in polymer chemistry .
  • Reduction Selectivity : The dual aldehyde groups in this compound allow for stepwise or simultaneous reduction to diols, offering synthetic versatility.
Comparison with Diketones

Diketones (e.g., 3-Methyl-2,4-pentanedione, CAS: 815-57-6) share a similar carbon skeleton but feature ketone groups instead of aldehydes:

Property This compound 3-Methyl-2,4-pentanedione
Functional Groups Two aldehydes (-CHO) Two ketones (-C=O)
Reactivity More electrophilic Stabilized by conjugation
Boiling Point 439.15 K Higher (ketone dipole-dipole interactions)

Key Observation : The electron-withdrawing nature of aldehydes makes this compound more reactive toward nucleophiles than diketones, favoring applications in dynamic covalent chemistry.

Biological Activity

3-Methylpentanedial, a dialdehyde compound, has garnered attention in the field of medicinal chemistry and biological research due to its potential therapeutic properties. This article explores its biological activities, including antimicrobial, anticancer, and enzyme inhibition effects, supported by relevant case studies and research findings.

  • Chemical Formula : C₇H₁₂O₂
  • CAS Number : 6280-15-5
  • Molecular Structure : this compound features two aldehyde groups at the terminal ends of a five-carbon chain with a methyl substituent at the third carbon.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be in the range of 100-200 µg/mL, suggesting moderate antibacterial activity.

Bacterial StrainMIC (µg/mL)
Escherichia coli150
Staphylococcus aureus100

2. Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) showed that this compound inhibited cell proliferation significantly. The half-maximal inhibitory concentration (IC50) values were reported as follows:

Cancer Cell LineIC50 (µM)
HeLa25
MCF-730

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms that require further investigation.

3. Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on lactate dehydrogenase (LDH), an enzyme critical in cancer metabolism. The compound demonstrated a competitive inhibition profile with a Ki value of approximately 5 µM, indicating its potential as a lead compound for developing LDH inhibitors.

Case Study 1: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of various dialdehydes, including this compound. The results indicated that this compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains.

Case Study 2: Cancer Cell Apoptosis

In another study, researchers investigated the mechanism by which this compound induces apoptosis in HeLa cells. They found that treatment with the compound led to increased levels of reactive oxygen species (ROS) and activated caspase pathways, confirming its role in promoting programmed cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylpentanedial
Reactant of Route 2
3-Methylpentanedial

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.